Cas no 1805970-63-1 (6-Chloro-3-cyano-4-(difluoromethyl)pyridine-2-methanol)

6-Chloro-3-cyano-4-(difluoromethyl)pyridine-2-methanol 化学的及び物理的性質
名前と識別子
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- 6-Chloro-3-cyano-4-(difluoromethyl)pyridine-2-methanol
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- インチ: 1S/C8H5ClF2N2O/c9-7-1-4(8(10)11)5(2-12)6(3-14)13-7/h1,8,14H,3H2
- InChIKey: IVJGGRKZDYDCDA-UHFFFAOYSA-N
- SMILES: ClC1=CC(C(F)F)=C(C#N)C(CO)=N1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 243
- トポロジー分子極性表面積: 56.9
- XLogP3: 1.3
6-Chloro-3-cyano-4-(difluoromethyl)pyridine-2-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029054786-1g |
6-Chloro-3-cyano-4-(difluoromethyl)pyridine-2-methanol |
1805970-63-1 | 97% | 1g |
$1,460.20 | 2022-04-01 |
6-Chloro-3-cyano-4-(difluoromethyl)pyridine-2-methanol 関連文献
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
-
Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
6-Chloro-3-cyano-4-(difluoromethyl)pyridine-2-methanolに関する追加情報
Introduction to 6-Chloro-3-cyano-4-(difluoromethyl)pyridine-2-methanol (CAS No. 1805970-63-1) and Its Emerging Applications in Chemical Biology
6-Chloro-3-cyano-4-(difluoromethyl)pyridine-2-methanol, identified by the chemical identifier CAS No. 1805970-63-1, is a highly versatile heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles widely recognized for their broad spectrum of biological activities and pharmaceutical applications. The structural features of this molecule, including the presence of a chloro substituent, a cyano group, a difluoromethyl moiety, and a hydroxymethyl group at the 2-position, contribute to its unique reactivity and potential utility in drug discovery and synthetic chemistry.
The chloro substituent at the 6-position of the pyridine ring enhances the electrophilicity of the ring, making it susceptible to nucleophilic substitution reactions. This property is particularly valuable in medicinal chemistry, where such reactivity allows for facile functionalization and derivatization to generate novel bioactive molecules. The cyano group at the 3-position introduces a polar electron-withdrawing effect, which can modulate the electronic properties of the ring and influence its interactions with biological targets. Additionally, the difluoromethyl group is a well-documented pharmacophore that enhances metabolic stability, lipophilicity, and binding affinity in drug candidates.
The hydroxymethyl group at the 2-position provides a site for further derivatization, enabling the synthesis of more complex molecules through etherification, esterification, or other functional group transformations. These structural attributes make 6-Chloro-3-cyano-4-(difluoromethyl)pyridine-2-methanol a valuable building block for the development of small-molecule inhibitors, agonists, and antagonists targeting various therapeutic pathways.
In recent years, there has been growing interest in exploring the pharmacological potential of pyridine derivatives in treating neurological disorders, inflammatory diseases, and cancer. The unique combination of substituents in 6-Chloro-3-cyano-4-(difluoromethyl)pyridine-2-methanol positions it as a promising candidate for further investigation. For instance, studies have shown that pyridine-based compounds can interact with receptor proteins and enzymes involved in signal transduction pathways critical for disease pathogenesis.
One notable area of research involves the use of this compound as a precursor in synthesizing kinase inhibitors. Kinases are enzymes that play a central role in many cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention. The structural features of 6-Chloro-3-cyano-4-(difluoromethyl)pyridine-2-methanol, particularly its ability to mimic ATP binding pockets in kinases, make it an excellent scaffold for developing potent inhibitors.
Another emerging application lies in its utility as a building block for antiviral agents. The growing threat of viral infections has spurred research into novel antiviral drugs with improved efficacy and reduced side effects. Pyridine derivatives have shown promise in inhibiting viral replication by targeting essential viral enzymes or proteins. The presence of multiple reactive sites in 6-Chloro-3-cyano-4-(difluoromethyl)pyridine-2-methanol allows for the design of molecules that can simultaneously interact with multiple viral targets, potentially leading to more robust antiviral activity.
The compound’s potential extends beyond pharmaceutical applications into agrochemicals and material science. In agrochemicals, pyridine derivatives are widely used as intermediates in synthesizing herbicides and insecticides due to their ability to disrupt essential biological processes in pests. The structural motifs present in 6-Chloro-3-cyano-4-(difluoromethyl)pyridine-2-methanol could be leveraged to develop next-generation agrochemicals with enhanced environmental compatibility and pest specificity.
Recent advances in computational chemistry have further accelerated the discovery process for compounds like 6-Chloro-3-cyano-4-(difluoromethyl)pyridine-2-methanol. High-throughput virtual screening (HTVS) and molecular docking simulations allow researchers to rapidly evaluate thousands of compounds for their potential binding affinity to target proteins. These computational tools have been instrumental in identifying novel drug candidates with optimized pharmacokinetic profiles.
The synthesis of 6-Chloro-3-cyano-4-(difluoromethyl)pyridine-2-methanol involves multi-step organic reactions that highlight its synthetic versatility. Key synthetic strategies include nucleophilic aromatic substitution (SNAr), cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, and functional group interconversions like cyanation or hydroxymethylation. These synthetic approaches not only demonstrate the compound’s adaptability but also provide insights into general methodologies applicable to other heterocyclic scaffolds.
In conclusion,6-Chloro-3-cyano-4-(difluoromethyl)pyridine-2-methanol (CAS No. 1805970-63-1) represents a structurally intriguing compound with significant potential across multiple domains of chemical biology and pharmaceutical research. Its unique combination of substituents enables diverse applications ranging from drug discovery to agrochemical development. As research continues to uncover new therapeutic targets and synthetic strategies,6-Chloro-3-cyano-4-(difluoromethyl)pyridine-2-methanol is poised to play an increasingly important role in addressing global health challenges through innovative chemical solutions.
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